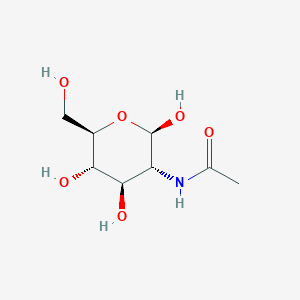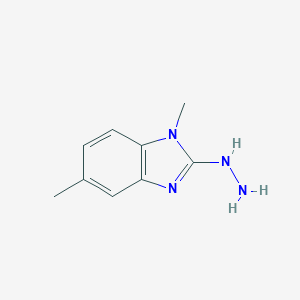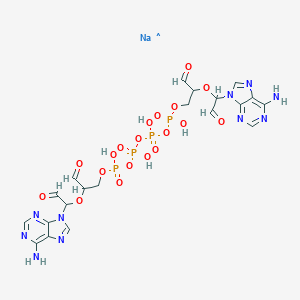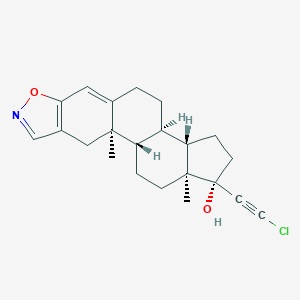
21-Chlorodanazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Chlorodanazol is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of danazol, a synthetic steroid that has been used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. 21-Chlorodanazol has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 21-Chlorodanazol is not fully understood, but it is believed to involve the binding of the compound to androgen receptors. This binding activates the receptor and initiates a series of downstream signaling events that ultimately lead to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 21-Chlorodanazol can have a range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some cases, this compound has been found to inhibit the growth and proliferation of cancer cells. In other cases, it has been shown to stimulate the growth and differentiation of certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 21-Chlorodanazol in lab experiments is its high affinity for the androgen receptor. This makes it a valuable tool for studying androgen signaling pathways and the role of steroid hormones in various biological processes. However, one limitation of this compound is its potential to interact with other steroid receptors, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research involving 21-Chlorodanazol. One area of interest is the development of new and improved synthetic analogs of this compound that have even higher affinity for the androgen receptor. Another potential direction is the investigation of the role of 21-Chlorodanazol in the treatment of various diseases, including breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other steroid receptors.
Métodos De Síntesis
The synthesis of 21-Chlorodanazol involves the reaction of danazol with thionyl chloride in the presence of a base. This reaction results in the replacement of a hydrogen atom on the steroid ring with a chlorine atom. The resulting compound is purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
21-Chlorodanazol has been used in a variety of scientific research applications, including studies of hormone receptors, gene expression, and cell signaling pathways. This compound has been found to have a high affinity for the androgen receptor, making it a valuable tool for studying androgen signaling pathways. Additionally, 21-Chlorodanazol has been used to investigate the role of steroid hormones in the development and progression of breast cancer.
Propiedades
Número CAS |
121565-23-9 |
|---|---|
Nombre del producto |
21-Chlorodanazol |
Fórmula molecular |
C22H26ClNO2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Clave InChI |
HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
SMILES canónico |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Sinónimos |
21-chlorodanazol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



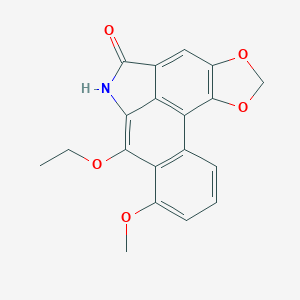
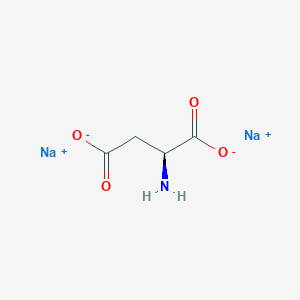
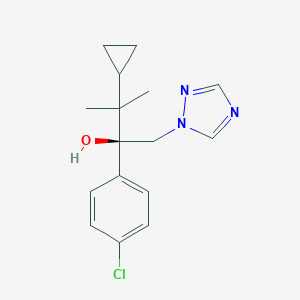
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
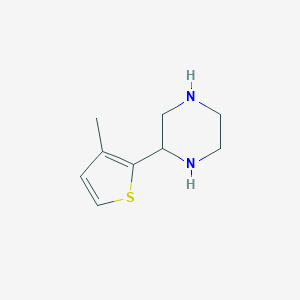
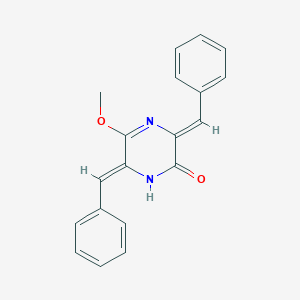
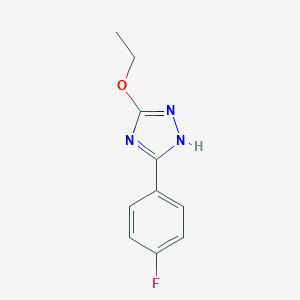
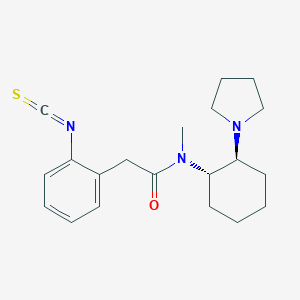
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
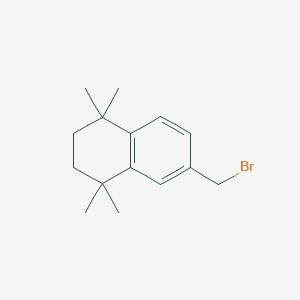
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
